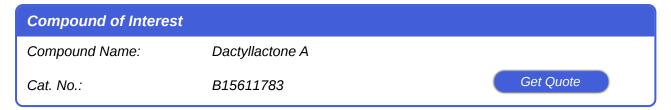


An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Dactylfungins

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structures and stereochemical details of the dactylfungins, a class of bioactive lactone-containing natural products. The initial search for "**Dactyllactone A**" did not yield a specific compound, suggesting a possible misnomer or a less common designation. However, extensive research has uncovered a closely related and well-characterized family of compounds known as dactylfungins, isolated from fungi of the genera Dactylaria, Laburnicola, and Amesia. This document focuses on these compounds as a relevant and detailed alternative.

Core Chemical Structure of Dactylfungins

Dactylfungins are characterized by a core α -pyrone or γ -pyrone ring system. This ring is typically substituted with a polyalcohol moiety and a long, complex aliphatic side chain.[1] Variations in the hydroxylation pattern and stereochemistry of these substituents give rise to the different members of the dactylfungin family. A recent investigation of Laburnicola nematophila led to the isolation of new dactylfungin derivatives, highlighting the structural diversity within this class of compounds.[2][3][4][5]

The general structure features a 4-hydroxy-α-pyrone core with C-glycosidic substituents at the C-2 and C-5 positions, which are an elongated side-chain and a polyalcohol residue, respectively.[2][3]



Detailed Stereochemistry

The stereochemistry of the dactylfungins is complex due to the presence of multiple chiral centers in both the polyalcohol substituent and the long side chain. The relative configurations of these stereocenters have been elucidated through detailed 2D NMR spectroscopic analysis, including ROESY experiments and analysis of coupling constants.[2][3][4][5] For instance, the relative configuration of dactylfungin D has been proposed as (1'R,2'S,3'R,5'R,2"S,7"S,8"S,9"S,15"R,17"S).[2][3] However, the determination of the absolute configuration for some of the newer derivatives has been challenging due to the limited amounts of isolated material.[2][3]

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for key dactylfungin compounds as reported in the literature. This data is fundamental for the structural identification and verification of these natural products.

Table 1: ¹H and ¹³C NMR Data for Dactylfungin C (1) in DMSO-d₆[2]

Position	δC (ppm)	δΗ (ppm, J in Hz)
2	170.2, C	
3	108.0, CH	5.89, s
4	180.1, C	
5	97.5, C	_
1'	76.5, CH	4.48, d (9.7)
2'	73.1, CH	4.13, dd (9.7, 8.8)
3'	74.6, CH	3.62, m (overlapped)
4'	36.1, CH ₂	α 1.68, q (12.9); β 1.91, ddd (12.9, 5.4, 2.0)
5'	77.6, CH	3.62, m (overlapped)
1"	44.6, C	



Table 2: ¹H and ¹³C NMR Data for Dactylfungin A (1) in DMSO-d₆[6]



Position	δC (ppm)	δΗ (ppm, J in Hz)
2	163.7, C	
3	99.6, C	
4	168.1, C	
5	99.3, CH	6.06, s
6	169.9, C	
1'	74.2, CH	4.30, d (9.6)
2'	71.7, CH	4.02, dd (9.6, 8.7)
3'	73.1, CH	3.39-3.49, m
4'	36.9, CH ₂	1.91, dd (11.4, 4.7); 1.23-1.36, m
5'	77.1, CH	3.39-3.49, m
6'	64.7, CH ₂	3.39-3.49, m; 3.34, m
1"	44.2, C	
2"	76.1, CH	4.24, dd (6.3, 4.7)
3"	126.7, CH	5.59, dd (15.6, 7.0)
4"	136.9, CH	6.30, d (15.6)
5"	133.0, C	
6"	136.6, CH	5.39, d (9.6)
7"	39.2, CH	2.64, m
8"	40.1, CH ₂	1.56, m
9"	28.1, CH	1.58, m
10"	45.0, CH ₂	1.23-1.36, m; 0.98, m
11"	28.5, CH	1.77, m
12"	47.7, CH ₂	2.13, dd (12.3, 3.6); 1.73, m



13"	137.0, C	
14"	127.1, CH	5.91, d (10.8)
15"	123.2, CH	6.39, dd (15.3, 10.8)
16"	136.0, CH	6.22, d (15.3)
17"	133.1, C	
18"	138.7, CH	5.33, d (9.6)
19"	34.3, CH	2.48, m
20"	30.4, CH ₂	1.44, m; 1.23-1.36, m
21"	12.3, CH₃	0.89, t (7.4)
22"	20.1, CH₃	1.17, s
23"	23.1, CH₃	1.13, s
24"	13.4, CH₃	1.81, br s
25"	65.1, CH ₂	3.36, br d (5.6)
26"	21.6, CH₃	0.95, d (6.2)
27"	20.7, CH₃	0.85, d (6.3)
28"	16.9, CH₃	1.79, br s
29"	13.0, CH₃	1.83, d (0.6)
30"	21.1, CH ₃	1.02, d (6.6)

Experimental Protocols

The isolation and structure elucidation of dactylfungins involve a series of chromatographic and spectroscopic techniques.

General Isolation Procedure: The producing fungal strain is typically cultivated in a suitable liquid or solid medium. The culture broth and/or mycelium are then extracted with an organic



solvent such as ethyl acetate. The crude extract is subjected to a series of chromatographic separations, which may include:

- Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a stepwise gradient of solvents.
- Sephadex LH-20 Column Chromatography: To remove pigments and other interfering substances.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the compounds using a C18 column with a gradient of water and acetonitrile or methanol, often with the addition of a modifier like formic acid.[7]

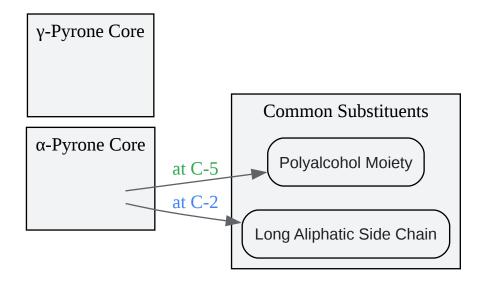
Structure Elucidation: The purified compounds are then subjected to spectroscopic analysis to determine their planar structure and relative stereochemistry.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)
 is used to determine the molecular formula.[2]
- NMR Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are performed to establish the connectivity of atoms and the spatial proximity of protons. NMR spectra are typically recorded on high-field instruments (e.g., 500 or 700 MHz) in deuterated solvents like DMSO-d₆.[6]
- UV-Vis Spectroscopy: To identify the chromophores present in the molecule.
- Optical Rotation: To measure the chiroptical properties of the compound.

Mandatory Visualizations

The following diagrams illustrate key aspects of the dactylfungin structures and their proposed biosynthetic relationships.

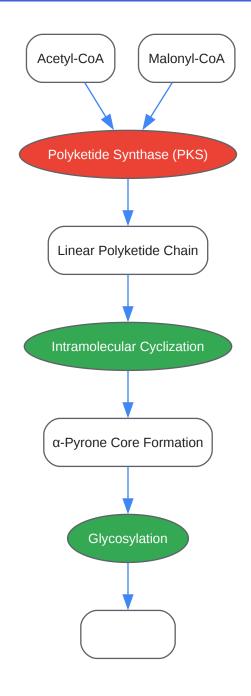




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Caption: Core pyrone structures and common substituents in dactylfungins.

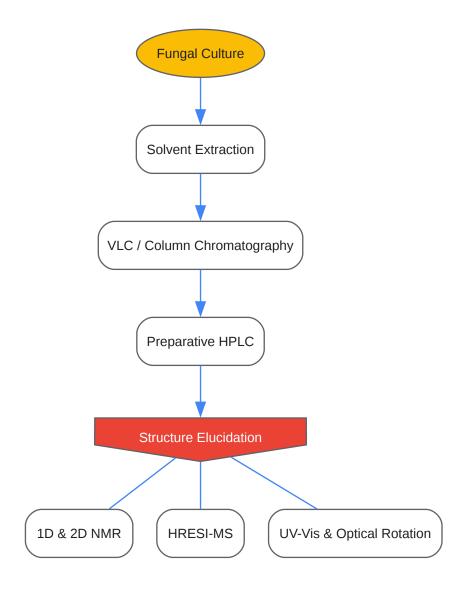




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Caption: Proposed biosynthetic pathway overview for dactylfungins.





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Caption: General experimental workflow for isolation and characterization.

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